molecular formula C6H4ClFN2O B1435297 2-Chloro-3-fluoropyridine-4-carboxamide CAS No. 1378654-14-8

2-Chloro-3-fluoropyridine-4-carboxamide

Cat. No. B1435297
M. Wt: 174.56 g/mol
InChI Key: PMPDGMHWHJFFBA-UHFFFAOYSA-N
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Description

2-Chloro-3-fluoropyridine-4-carboxamide is a chemical compound. However, there is limited information available about this specific compound. It is related to 2-Chloro-3-fluoropyridine1, which has a molecular formula of C5H3ClFN1 and a molecular weight of 131.541.



Synthesis Analysis

The synthesis of 2-Chloro-3-fluoropyridine-4-carboxamide is not directly mentioned in the available literature. However, a related compound, 2-chloro-3-fluoropyridine, can be synthesized by adding 2-chloro-3-aminopyridine into tert-butyl nitrite and copper fluoride2. This reaction takes place in an organic solvent under the protection of inert gases for heat-insulation reaction at the temperature of 0-60 DEG C for 1-10 hours2.



Molecular Structure Analysis

The molecular structure of 2-Chloro-3-fluoropyridine-4-carboxamide is not directly available. However, the related compound 2-Chloro-3-fluoropyridine has a molecular formula of C5H3ClFN1.



Chemical Reactions Analysis

Specific chemical reactions involving 2-Chloro-3-fluoropyridine-4-carboxamide are not available in the literature. However, fluoropyridines, a class of compounds to which 2-Chloro-3-fluoropyridine-4-carboxamide belongs, have interesting and unusual physical, chemical, and biological properties due to the presence of the strong electron-withdrawing substituent (fluorine) in the aromatic ring3.



Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Chloro-3-fluoropyridine-4-carboxamide are not directly available. However, the related compound 2-Chloro-3-fluoropyridine has a refractive index of n20/D 1.509 (lit.) and a density of 1.323 g/mL at 25 °C (lit.)4.


Scientific Research Applications

Synthesis and Chemical Properties

2-Chloro-3-fluoropyridine-4-carboxamide is a versatile intermediate in organic synthesis, facilitating the production of a wide range of chemical compounds. A study by Papaioannou et al. (2020) demonstrated the regioselective amidomethylation of 4-chloro-3-fluoropyridine, leading to the synthesis of various 2-amidomethylated pyridines. These compounds were synthesized through kinetic deprotonation followed by reactions with DMF to yield 2-formyl-4-chloro-3-fluoropyridine, which was further converted to its 2-aminomethyl analogue. This process showcases the compound's utility in creating building blocks for more complex molecules, especially under photo-redox conditions which offer a scalable and efficient method for amidomethylation (Papaioannou et al., 2020).

Anticancer and Kinase Inhibition

The synthesis of novel 2,4-disubstituted-5-fluoropyrimidines from 2-chloro-3-fluoropyridine-4-carboxamide derivatives has shown potential in the development of kinase inhibitors, highlighting its significance in medicinal chemistry. Wada et al. (2012) detailed the facile and regioselective synthesis of these compounds, which are seen in various anticancer agents, such as 5-fluorouracil. This study underlines the compound's role in generating biologically active cores that may inhibit kinase activity, offering pathways to new cancer treatments (Wada et al., 2012).

Radiopharmaceutical Applications

2-Chloro-3-fluoropyridine-4-carboxamide derivatives have also been explored in the context of radiopharmaceuticals. Beer et al. (1995) developed the synthesis and radiolabelling of a fluoro-analogue intended for PET investigations of monoamine oxidase B (MAO-B) related neuropsychiatric diseases. Their work illustrates the compound's utility in creating diagnostic tools for studying complex brain disorders, paving the way for advanced PET tracer development (Beer et al., 1995).

Future Directions

The future directions of 2-Chloro-3-fluoropyridine-4-carboxamide are not directly available in the literature. However, the field of fluorinated pyridines, to which this compound belongs, is of interest due to their potential as imaging agents for various biological applications3.


Please note that the information provided is based on the closest available compounds and may not fully represent the properties of 2-Chloro-3-fluoropyridine-4-carboxamide. For more accurate information, further research and experimentation would be necessary.


properties

IUPAC Name

2-chloro-3-fluoropyridine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClFN2O/c7-5-4(8)3(6(9)11)1-2-10-5/h1-2H,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMPDGMHWHJFFBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1C(=O)N)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-3-fluoropyridine-4-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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